

Literature review on SC-236 research

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Compound of Interest

Compound Name: SC-236

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An In-depth Technical Guide to **SC-236** Research

Introduction

SC-236, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.^[1] As a member of the diarylpyrazole class of compounds, it has been a significant tool in pharmacological research to investigate the roles of COX-2 in various physiological and pathological processes. While initially explored for its anti-inflammatory properties, subsequent research has unveiled a broader spectrum of activities, including anticancer, antimetastatic, and neuroprotective effects.^{[2][3]} This technical guide provides a comprehensive review of the existing literature on **SC-236**, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.

Chemical Properties

Property	Value	Reference
Chemical Formula	<chem>C16H11ClF3N3O2S</chem>	[1]
Molecular Weight	401.79 g/mol	
CAS Number	170569-86-5	
Alternative Name	SC-58236	
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). Not readily soluble in aqueous solutions.	[3]
Purity	≥98% (HPLC)	

Mechanism of Action

SC-236's primary and most well-characterized mechanism of action is the selective inhibition of the COX-2 enzyme. However, research has demonstrated that its biological effects are not solely dependent on this activity, pointing to a multi-targeted profile.

Selective COX-2 Inhibition

SC-236 exhibits a high degree of selectivity for COX-2 over its isoform, COX-1. The cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[\[4\]](#) COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[\[5\]](#) The selective inhibition of COX-2 by **SC-236** allows for the suppression of inflammatory prostaglandin synthesis without disrupting the homeostatic functions of COX-1, which is a common cause of side effects in non-selective NSAIDs.

COX-Independent Mechanisms

Several studies have revealed that **SC-236** can induce biological effects through pathways independent of COX-2 inhibition.

- PPAR γ Agonism: **SC-236** has been identified as a peroxisome proliferator-activated receptor-gamma (PPAR γ) agonist. This activity contributes to its anti-fibrotic effects in the liver.[6]
- ERK Phosphorylation Suppression: In a murine model of inflammatory allergic reaction, the anti-inflammatory effects of **SC-236** were shown to be mediated by the suppression of extracellular signal-regulated protein kinase (ERK) phosphorylation.[1]
- AP-1 Signaling Modulation: **SC-236** can suppress the activator protein-1 (AP-1) transcription factor via the c-Jun NH₂-terminal kinase (JNK) pathway, which contributes to its antitumor effects.[6]
- PKC- β (1) Downregulation: In gastric cancer cells, **SC-236** induces apoptosis through a COX-independent pathway by down-regulating the protein expression and kinase activity of Protein Kinase C-beta(1) (PKC- β (1)).[7]

Quantitative Data Summary

In Vitro Data

Parameter	Value	Cell Line / System	Effect	Reference
IC ₅₀ (COX-2)	0.005 μM (5 nM)	Recombinant Enzyme	Inhibition of COX-2 activity	
IC ₅₀ (COX-1)	17.8 μM	Recombinant Enzyme	Inhibition of COX-1 activity	
Concentration	15 μM	Vascular Endothelial Cells (vECs)	Prevented ALSS-induced NFκB activation and inflammation	[6]
Concentration	3 and 10 μM	COS 7 cells	Acted as a PPAR _γ agonist	[6]
Concentration	10, 20, 40 μM	NMF11.2 Mammary Tumor Cells	Significantly decreased cell viability after 48 and 72h	[8]
Concentration	20 μM	NMF11.2 Mammary Tumor Cells	Increased accumulation of cells in the G ₂ -M phase	[8]
Concentration	24.8 μmol/L	Human Umbilical Vein Endothelial Cells (HUVECs)	Inhibited migration of co-cultured HUVECs	[9]

In Vivo Data

Animal Model	Dosage	Administration	Effect	Reference
Female BALB/c Mice (4T1 mammary carcinoma)	Not specified	Daily intraperitoneal injections for 14 days	Reduced tumor burden, number, and size of spontaneous and experimental metastases; reduced microvessel density and increased apoptosis in metastases.	[2]
Male Adult Wistar Rats (CCl ₄ -treated)	6 mg/kg	Oral gavage, 3 times per week	Reduced the degree of liver fibrosis and suppressed α -SMA expression.	[6]
C3HF/Kam Mice (FSA tumors)	6 mg/kg in drinking water	Oral, for 10 consecutive days	Slowed tumor growth and significantly increased radiation-induced tumor growth delay.	[4]
Rabbits (Reversible spinal cord ischemia)	10 to 100 mg/kg	Subcutaneous (SC) injection	Provided neuroprotection and improved behavioral deficits.	[3]
Murine Model (Inflammatory allergic reaction)	Not specified	Not specified	Inhibited ear-swelling response, histamine release, and	[1]

passive
cutaneous
anaphylaxis
(PCA) response.

Experimental Protocols

Cell Viability Assay (NMF11.2 Mammary Tumor Cells)

- Cell Seeding: NMF11.2 cells are seeded in appropriate multi-well plates.
- Treatment: Cells are treated with varying concentrations of **SC-236** (e.g., 0-40 μ M) or vehicle control for specified time periods (e.g., 24, 48, 72, or 96 hours).
- Quantification: Cell growth and viability are quantified using a suitable assay, such as the ProCheck cell viability assay. The assay measures a specific cellular parameter, like metabolic activity or DNA content, which correlates with the number of viable cells.
- Analysis: Results are typically expressed as a percentage of the untreated control. Statistical analysis (e.g., ANOVA) is used to determine significant differences.[\[8\]](#)

Murine Spontaneous Metastasis Model (4T1 Mammary Carcinoma)

- Cell Injection: 50,000 4T1 mammary carcinoma cells are injected into the mammary fat pad of female BALB/c mice.
- Primary Tumor Growth: Tumors are allowed to grow until they reach a specified mean diameter (e.g., 8 ± 0.4 mm).
- Tumor Excision: The primary tumors are surgically excised.
- Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of **SC-236**, while the control group receives the drug vehicle for a set period (e.g., 14 days).

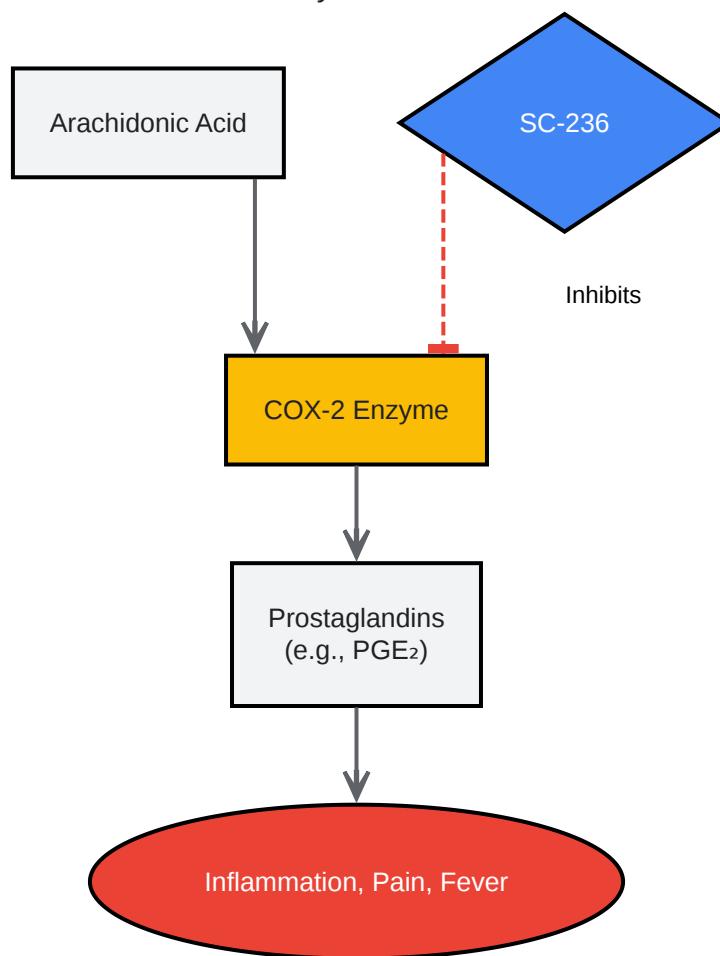
- Metastasis Evaluation: At the end of the treatment period, mice are euthanized, and lungs are harvested. The number and size of metastatic nodules are quantified.
- Immunohistochemistry: Metastatic tissues are processed for immunohistochemical staining to assess parameters like microvessel density (angiogenesis) and apoptosis.[\[2\]](#)

Rabbit Spinal Cord Ischemia Model

- Animal Preparation: Rabbits are anesthetized and prepared for surgery.
- Ischemia Induction: Reversible spinal cord ischemia is induced by temporary occlusion of the infrarenal aorta for varying durations (e.g., 10 to 40 minutes).
- Drug Administration: **SC-236** (dissolved in 100% DMSO) is administered via subcutaneous injection (e.g., 10 to 100 mg/kg) 5 minutes after the start of the occlusion. A vehicle-treated control group receives an equal volume of DMSO.
- Behavioral Analysis: Behavioral deficits are assessed at specific time points post-ischemia (e.g., 18 and 48 hours) using a clinical rating score. This analysis allows for the calculation of an ET_{50} value, which represents the duration of ischemia that has a 50% probability of causing permanent paraplegia.
- Neuroprotection Assessment: A drug is considered neuroprotective if it significantly prolongs the ET_{50} compared to the vehicle control group.[\[3\]](#)

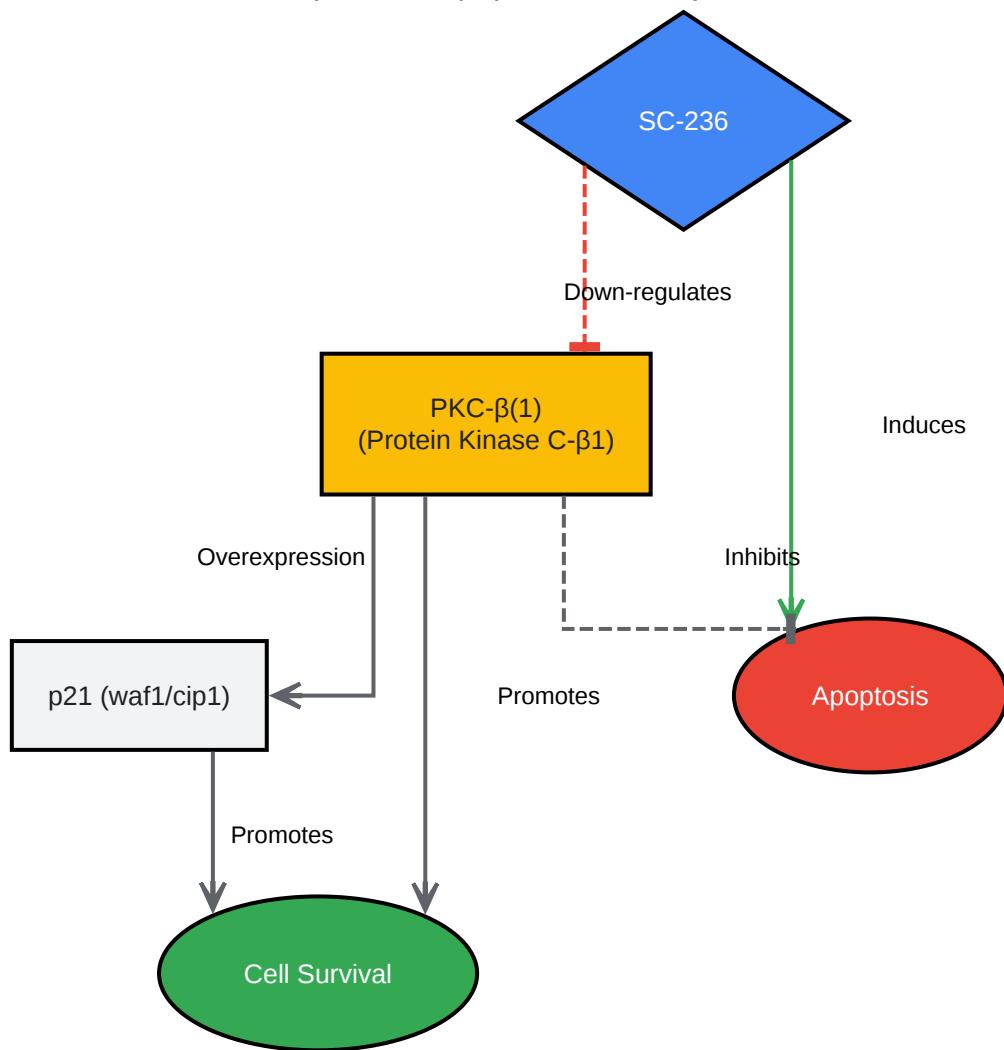
Signaling Pathways and Workflows

SC-236 Primary Mechanism of Action

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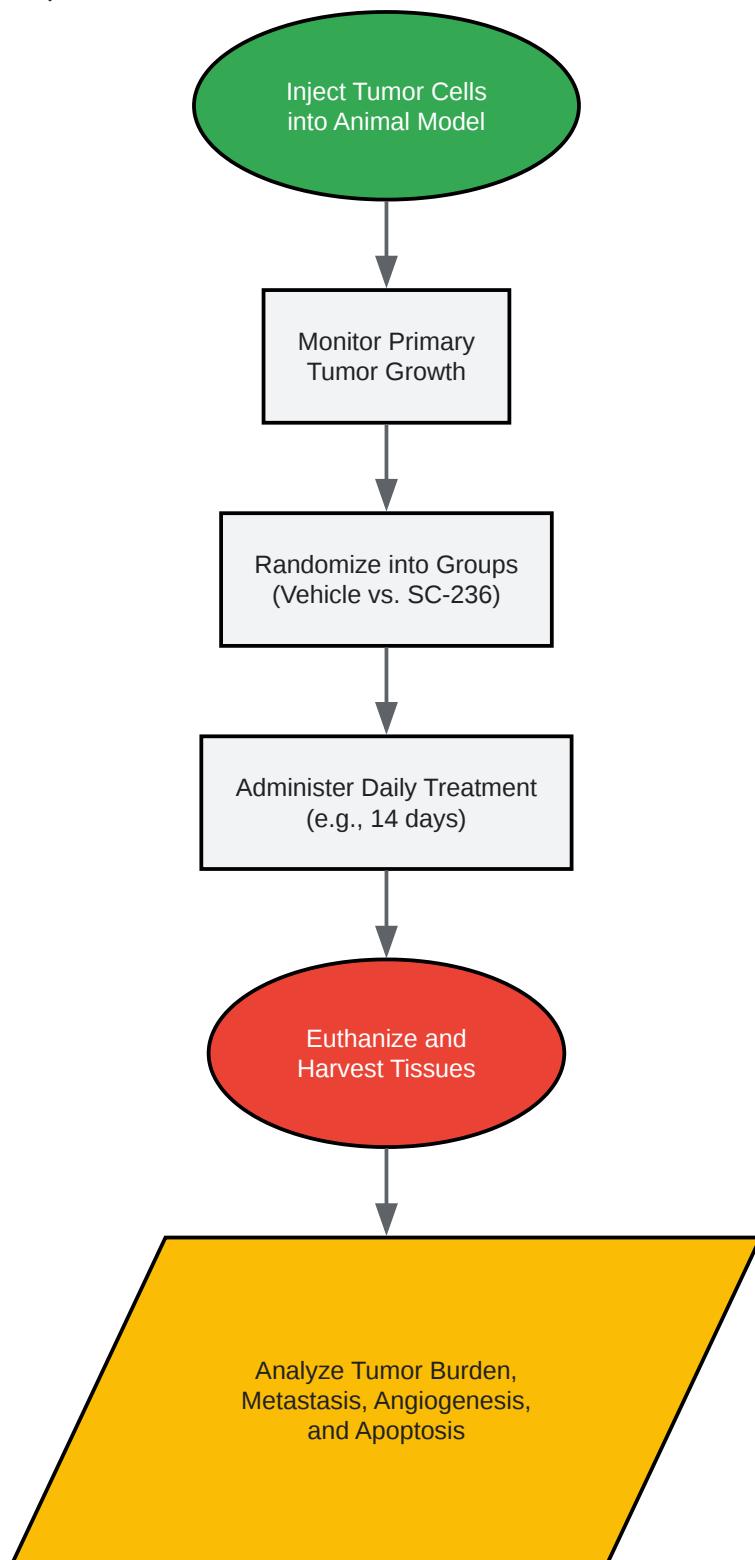
Caption: **SC-236** selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

SC-236 COX-Independent Apoptosis Pathway in Gastric Cancer

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Caption: **SC-236** induces apoptosis by down-regulating the pro-survival PKC-β(1) kinase.

Experimental Workflow for In Vivo Anticancer Evaluation

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Caption: Workflow for assessing **SC-236**'s anti-cancer efficacy in an animal model.

Conclusion

SC-236 is a valuable research compound that has significantly contributed to the understanding of COX-2 biology. Its high selectivity makes it a precise tool for dissecting the roles of this enzyme in inflammation and cancer. Furthermore, the discovery of its COX-independent activities, such as PPAR γ agonism and modulation of key signaling kinases like ERK and PKC- β (1), has broadened its potential therapeutic implications. The preclinical data strongly support its anti-inflammatory, antimetastatic, and neuroprotective properties. While its clinical development has been limited, **SC-236** remains a cornerstone molecule for basic and translational research aimed at developing novel therapies for a range of diseases, from inflammatory disorders to cancer. Future research should continue to explore its diverse mechanisms of action to fully harness its therapeutic potential.

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